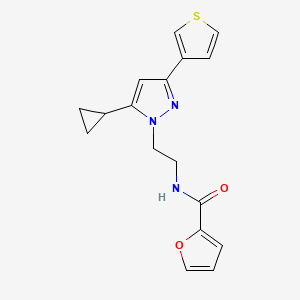

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide

Descripción

Propiedades

IUPAC Name |

N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c21-17(16-2-1-8-22-16)18-6-7-20-15(12-3-4-12)10-14(19-20)13-5-9-23-11-13/h1-2,5,8-12H,3-4,6-7H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGMUKWOIIICMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a novel compound with a complex structure that suggests significant potential for various biological activities. This article explores its biological properties, synthesis, and structure-activity relationships (SAR), drawing from diverse research findings.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes:

- Molecular Formula : C19H23N5OS

- Molecular Weight : 369.49 g/mol

- Functional Groups : Pyrazole, furan, and carboxamide moieties, along with cyclopropyl and thiophene groups.

These structural features may influence the compound's interaction with biological targets and its pharmacological profile.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable antitumor effects. They have been shown to inhibit key proteins involved in cancer progression, such as BRAF(V600E) and Aurora-A kinase. The presence of the pyrazole ring is particularly significant due to its established role in anticancer drug design .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity stems from its ability to inhibit the production of pro-inflammatory cytokines. Studies on similar pyrazole derivatives have demonstrated their efficacy in reducing inflammation through mechanisms such as nitric oxide (NO) inhibition and modulation of signaling pathways related to inflammatory responses .

Insecticidal and Acaricidal Properties

Preliminary studies suggest that compounds with similar structural features exhibit insecticidal and acaricidal activities. The unique combination of the cyclopropyl and thiophene groups may enhance these effects by influencing the compound's bioavailability and interaction with insect targets.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| A | Pyrazole + Thiophene | Anti-inflammatory |

| B | Cyclopropyl Group | Antitumor |

| C | Variations in Side Chains | Enhanced solubility |

This table illustrates how variations in structural components can lead to differences in biological efficacy, emphasizing the importance of specific functional groups in modulating activity.

Case Studies

- Antitumor Efficacy : A study evaluated a series of pyrazole derivatives against various cancer cell lines, revealing that modifications to the pyrazole ring significantly enhanced cytotoxicity. The presence of a thiophene group was linked to improved potency against breast cancer cells .

- Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory effects of similar compounds, demonstrating that they effectively reduced TNF-α levels in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that this compound could have therapeutic applications in treating inflammatory diseases .

Comparación Con Compuestos Similares

Structural Analogs

Pyrazole Derivatives

Key Observations:

- Cyclopropyl vs. Nitro Groups : The target compound’s 5-cyclopropyl substituent may enhance lipophilicity and metabolic stability compared to the electron-withdrawing nitro group in compound 21, which could improve membrane permeability .

- Thiophen-3-yl vs.

Furan Carboxamide Derivatives

Key Observations:

- The target compound’s furan-2-carboxamide group shares structural similarity with para-fluoro furanyl fentanyl, but the absence of a piperidine core and opioid pharmacophore suggests divergent biological targets .

Physicochemical Properties

- Melting Points : Compound 21 has a high melting point (297°C), likely due to nitro group polarity and hydrogen bonding . The target compound’s cyclopropyl and thiophene groups may reduce crystallinity, lowering its melting point.

- Spectroscopic Data: Compound 21’s IR spectra show NH/NO2 stretches (~3300 cm⁻¹, ~1520 cm⁻¹), while the target compound’s IR would feature cyclopropyl C-H (~3000 cm⁻¹) and furan C=O (~1650 cm⁻¹) vibrations .

Q & A

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for heterocycle formation, while acetonitrile minimizes side reactions in cyclopropane synthesis .

- Purification : Silica gel chromatography (ethyl acetate/hexane gradients) and recrystallization from ethanol improve purity (>95%) .

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how are data interpreted?

Basic Research Question

- NMR Spectroscopy : 1H and 13C NMR in DMSO-d6 or CDCl3 confirm regiochemistry and substituent positions. For example:

- Pyrazole protons appear as singlets at δ 6.5–7.2 ppm.

- Thiophene protons resonate as doublets near δ 7.3–7.8 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 384.12 for C20H20N3O2S+) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98%) and monitor degradation under stress conditions .

How can computational modeling be integrated with experimental data to predict the binding affinity of this compound to biological targets?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., kinases, GPCRs). The pyrazole and furan moieties often exhibit hydrogen bonding with active-site residues .

- MD Simulations : GROMACS or AMBER trajectories (50–100 ns) assess stability of ligand-target complexes, with RMSD <2 Å indicating favorable binding .

- Validation : Correlate docking scores with in vitro IC50 values from enzymatic assays (e.g., kinase inhibition) to refine models .

What strategies are recommended for resolving contradictions in biological activity data observed across different assay systems?

Advanced Research Question

- Assay Standardization :

- Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds to isolate variability .

- Validate cytotoxicity via MTT assays with triplicate measurements to reduce noise .

- Structural Confirmation : Re-characterize batch purity via 1H NMR and HPLC to rule out degradation artifacts .

- Mechanistic Studies : Employ SPR (surface plasmon resonance) to measure binding kinetics (ka, kd) and confirm target engagement discrepancies .

What are the key considerations for designing structure-activity relationship (SAR) studies on analogs of this compound?

Advanced Research Question

- Core Modifications : Replace cyclopropyl with methyl or tert-butyl groups to evaluate steric effects on target binding .

- Substituent Screening : Introduce electron-withdrawing groups (e.g., -NO2) on the thiophene ring to assess electronic impacts on potency .

- Pharmacophore Mapping : Overlay active analogs using Phase (Schrödinger) to identify essential hydrogen-bond acceptors (e.g., furan oxygen) .

How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

Advanced Research Question

- Solvent Screening : Use vapor diffusion with 2:1 dioxane/water mixtures to promote slow crystal growth .

- Cryoprotection : Soak crystals in glycerol (20% v/v) before flash-cooling in liquid nitrogen to prevent ice formation .

- Data Collection : Collect high-resolution (<1.5 Å) datasets at synchrotron facilities and refine using SHELXL (R-factor <0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.